Product packaging for Lutein epoxide(Cat. No.:CAS No. 28368-08-3)

Lutein epoxide

Cat. No.: B1240175
CAS No.: 28368-08-3
M. Wt: 584.9 g/mol
InChI Key: DYUUPIKEWLHQGQ-FJOIUHRLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lutein 5,6-epoxide (CAS#: 28368-08-3), with the molecular formula C40H56O3 and a molecular weight of 584.87 g/mol, is a key xanthophyll carotenoid of significant research interest in plant physiology and pharmacology . In plant science, Lutein 5,6-epoxide is central to the lutein-epoxide cycle, an analogous but kinetically distinct counterpart to the violaxanthin cycle that operates in the light-harvesting antenna complexes (Lhcs) of certain plant species . Research indicates this cycle plays a role in photoacclimation, where light-induced deepoxidation of Lutein 5,6-epoxide to lutein in shade leaves leads to a conversion towards a sun-type xanthophyll composition, potentially adjusting the balance between light-harvesting efficiency and photoprotection . The cycle is found in both Photosystem I and II, but its epoxidation phase (re-conversion from lutein) is notably slower than that of the violaxanthin cycle, making it a marker for long-term light acclimation . In pharmacological research, a recent study on a water-soluble form of (all-E)-lutein 5,6-epoxide demonstrated significant biological activity . The compound decreased the percentage of responsive rat primary sensory neurons by inhibiting Ca2+-influx induced by a TRPA1 receptor agonist . Furthermore, it significantly reduced endotoxin-evoked IL-1β release from isolated mouse peritoneal macrophages at a concentration of 100 µM . These findings suggest potential applications in pain and inflammation research by modulating key cellular pathways involved in nociception and neurogenic inflammation . This product is provided as an analytical standard for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O3 B1240175 Lutein epoxide CAS No. 28368-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28368-08-3

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-25,34-36,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35-,36-,39+,40-/m0/s1

InChI Key

DYUUPIKEWLHQGQ-FJOIUHRLSA-N

Isomeric SMILES

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O

Other CAS No.

28368-08-3

Origin of Product

United States

Occurrence and Distribution of Lutein 5,6 Epoxide in Biological Systems

Identification and Localization in Photosynthetic Organisms

Lutein (B1675518) 5,6-epoxide is primarily associated with photosynthetic organisms, where it plays a role within the light-harvesting machinery.

Higher Plants: Specific Species and Tissue Distribution

Lutein 5,6-epoxide has been identified in several higher plant species, often with a specific distribution within different tissues.

Cuscuta reflexa : In the parasitic angiosperm Cuscuta reflexa, Lutein 5,6-epoxide has been found to stoichiometrically replace neoxanthin (B191967), a typically integral component of the light-harvesting complexes (LHCs). pnas.orgpnas.org This substitution occurs without compromising the structural integrity of the LHCs. pnas.org The presence of Lutein 5,6-epoxide in C. reflexa is linked to a light-driven de-epoxidation cycle, similar to the well-known xanthophyll cycle. pnas.org Studies have also detected another xanthophyll, 9-cis-violaxanthin, in the tissues of this plant. nih.gov

Inga sapindoides : The tropical tree legume Inga sapindoides accumulates substantial amounts of Lutein 5,6-epoxide, particularly in its shade leaves. oup.comnih.gov This accumulation is part of the lutein-epoxide cycle, which is analogous to the violaxanthin (B192666) cycle. oup.comnih.gov

Melilotus officinalis : The aerial parts of Melilotus officinalis (yellow sweet clover) have been found to contain Lutein 5,6-epoxide as a main carotenoid component. researchgate.netmdpi.com

Inula helenium : In Inula helenium (elecampane), the distribution of Lutein 5,6-epoxide varies significantly between different parts of the plant. The ligulate flowers show a very high concentration, where it constitutes the major carotenoid. farmaciajournal.comresearchgate.netfarmaciajournal.com In contrast, the leaves contain much lower amounts. farmaciajournal.comresearchgate.net

The following table provides a summary of the carotenoid composition in different parts of Inula helenium:

Table 1: Carotenoid Composition in Inula helenium
Plant Part Lutein 5,6-epoxide (% of total carotenoids) Other Major Carotenoids Total Carotenoid Content (mg/100g)
Ligulate Flowers 73.8% Lutein, Neoxanthin, Violaxanthin (low amounts) 47.7
Tubular Flowers Lower amounts Antheraxanthin (B39726) (36.9%), Lutein (28.4%) 9.9
Inflorescences 29.2% - 11.78
Leaves Low amounts β-carotene, Lutein (>72% combined) 4.87

Data sourced from Nan et al., 2012. farmaciajournal.comresearchgate.netfarmaciajournal.com

Algae (Microalgae and Macroalgae): Occurrence and Variation

Lutein 5,6-epoxide has also been identified in the algal kingdom.

Pyropia yezoensis : The economically important red seaweed Pyropia yezoensis contains Lutein 5,6-epoxide. mdpi.comdoaj.orgnih.gov Its presence has been confirmed in both the thallus and conchocelis stages of this macroalga. nih.gov This was the first report of 5,6-epoxy-carotenoids in the order Bangiales. doaj.orgnih.gov

Other Photosynthetic Organisms

While the primary focus has been on plants and algae, the building blocks for such carotenoids are present in photosynthetic bacteria, which utilize bacteriochlorophylls and various carotenoids for light harvesting. leffingwell.com

Detection in Non-Photosynthetic Organisms and Tissues

The occurrence of Lutein 5,6-epoxide is not strictly limited to photosynthetic life.

Fungi : Some fungi have been reported to contain Lutein 5,6-epoxide. ascofrance.com However, in some cases, the presence of epoxy-carotenoids like mutatochrome (a derivative of β-carotene) in aged fungal cultures is considered a degradation product. zobodat.at

Animal Tissues : Lutein 5,6-epoxide has been detected in animal tissues. For instance, myristoyl-oleyl-5,6-epoxy-lutein has been identified in the yellow skin of the Honduran white bat. pnas.org This suggests that animals can possess physiological mechanisms to accumulate and modify carotenoids obtained from their diet. pnas.org

Quantitative Variability Across Species, Developmental Stages, and Environmental Conditions

The concentration of Lutein 5,6-epoxide is not static and can vary significantly.

Species Variation : As seen in the case of Inula helenium, the relative abundance of Lutein 5,6-epoxide can be a distinguishing feature of a particular species or even a specific tissue within that species. farmaciajournal.com In some species of the cycad genus Ceratozamia, Lutein 5,6-epoxide can represent more than 5% of the thylakoidal carotenoids in the leaflets. nih.gov

Developmental Stages : In the leaflets of several Ceratozamia species, the relative proportions of carotenoids, including Lutein 5,6-epoxide, change during development. nih.gov

Environmental Conditions (Light) : Light is a major factor influencing the levels of Lutein 5,6-epoxide. In Cuscuta reflexa, samples exposed to high irradiance contained less Lutein 5,6-epoxide than dark-adapted samples, indicating its participation in a light-driven cycle. pnas.orgpnas.org Similarly, in Inga sapindoides, shade leaves have exceptionally high levels of Lutein 5,6-epoxide, which are converted to lutein upon exposure to strong light. oup.comresearchgate.net This conversion is part of a photoprotective mechanism. researchgate.net The epoxidation of lutein back to Lutein 5,6-epoxide in the dark is a much slower process compared to the violaxanthin cycle. oup.com

The following table illustrates the effect of light on the carotenoid composition in Cuscuta reflexa thylakoids:

Table 2: Effect of High Irradiance on Carotenoid Composition in Cuscuta reflexa
Carotenoid Dark-Adapted (% of total xanthophylls) High Irradiance (% of total xanthophylls)
Lutein 5,6-epoxide Higher concentration Lower concentration
Lutein - -
Violaxanthin Cycle Pigments - -

Qualitative data based on Bungard et al., 1999. pnas.orgpnas.org

Subcellular Localization within Biological Compartments

Lutein 5,6-epoxide is localized in specific subcellular compartments where it performs its functions.

Chloroplasts and Thylakoid Membranes : As a component of the photosynthetic machinery, Lutein 5,6-epoxide is located within the chloroplasts, specifically in the thylakoid membranes. pnas.orgpnas.org In Cuscuta reflexa, it has been shown that the thylakoids contain Lutein 5,6-epoxide, which replaces neoxanthin. pnas.org

Light-Harvesting Complexes (LHCs) : More specifically, Lutein 5,6-epoxide is found bound to the light-harvesting complexes. pnas.orgleffingwell.com In C. reflexa, it is an integral component of the major light-harvesting complex, LHCIIb, where it accounts for a significant percentage of the bound carotenoids. pnas.orgpnas.org This binding is tight, as purification of the LHCIIb does not result in a significant loss of the compound. pnas.org In Inga sapindoides, the lutein-epoxide cycle operates within the light-harvesting antenna complexes of both photosystems. nih.govresearchgate.net Upon light exposure, the newly formed lutein from the de-epoxidation of Lutein 5,6-epoxide replaces it in specific binding sites within the LHCs. nih.govresearchgate.net

Compound List

Biosynthetic Pathways and Enzymatic Transformations of Lutein 5,6 Epoxide

Precursor Substrate Utilization: Lutein (B1675518) as a Primary Precursor

The biosynthesis of lutein 5,6-epoxide originates from lutein, a dihydroxy xanthophyll that stands as the most plentiful carotenoid in the photosynthetic tissues of plants. researchgate.net Lutein itself is a product of the α-carotene branch of the carotenoid biosynthetic pathway. pnas.orgnih.gov The conversion of lutein to lutein 5,6-epoxide involves an epoxidation reaction, a key transformation that introduces an epoxy group at the 5,6 position of the ε-ring of the lutein molecule. doaj.orgarkat-usa.org This direct precursor-product relationship underscores the importance of lutein availability for the synthesis of lutein 5,6-epoxide. The biosynthetic pathway leading to lutein is a complex process involving several enzymatic steps, starting from the cyclization of lycopene (B16060). researchgate.net

Enzymology of Lutein Epoxidation

The enzymatic machinery responsible for the epoxidation of lutein is central to the formation of lutein 5,6-epoxide. This process involves specific enzymes with distinct characteristics and regulatory mechanisms.

Characterization of Lutein Epoxidases (e.g., Zeaxanthin (B1683548) Epoxidase (ZEP) activity on lutein)

Initially, it was presumed that zeaxanthin epoxidase (ZEP), the enzyme responsible for the epoxidation of zeaxanthin to violaxanthin (B192666) in the well-established violaxanthin cycle, also catalyzed the epoxidation of lutein. nih.govnih.gov ZEP is a flavoprotein that utilizes FAD as a cofactor and is active in low light conditions. genome.jp While ZEP can indeed epoxidize lutein in some plant species, its affinity for lutein as a substrate appears to be lower than for zeaxanthin. nih.govgenome.jp This variation in substrate specificity likely contributes to the taxonomic-specific accumulation of lutein 5,6-epoxide. psu.edu

More recent research has identified a distinct enzyme, termed lutein epoxidase (LEP), which specifically catalyzes the epoxidation of lutein. sciety.orgresearchgate.net Studies in soybean have linked the accumulation of lutein 5,6-epoxide to the expression of a specific mono-oxygenase identified as LEP. sciety.orgresearchgate.net Transient expression assays in Nicotiana benthamiana have confirmed the lutein epoxidase activity of this enzyme, demonstrating its distinction from ZEPs. sciety.orgresearchgate.net

Gene Expression and Regulation of Epoxidase Activity in Lutein 5,6-Epoxide Synthesis

The synthesis of lutein 5,6-epoxide is regulated at the genetic level through the expression of the responsible epoxidase genes. In soybean, the expression of the lutein epoxidase (LEP) gene is developmentally regulated and is particularly prominent in the middle and lower canopy of the plant. researchgate.net This expression pattern is also influenced by light conditions. researchgate.net In contrast, the expression of zeaxanthin epoxidase (ZEP) is also light-regulated, with its activity being higher in low light. mdpi.com The differential expression and substrate affinities of LEP and ZEP are key factors in determining the relative pools of violaxanthin and lutein 5,6-epoxide in different plant species and under varying environmental conditions. nih.govsciety.org The discovery of a dedicated LEP in legumes suggests a potential evolutionary advantage for the specific regulation of the lutein epoxide cycle in these plants. sciety.orgresearchgate.net

Integration within Xanthophyll Cycles and Broader Carotenoid Biosynthetic Networks

Lutein 5,6-epoxide is a key component of a specific xanthophyll cycle, which operates in parallel with, yet is distinct from, the more ubiquitous violaxanthin cycle.

The Lutein 5,6-Epoxide (Lx) Cycle: Mechanisms of Epoxidation and De-epoxidation

The Lutein 5,6-epoxide (Lx) cycle involves the light-driven de-epoxidation of lutein 5,6-epoxide (Lx) to lutein (L) and its subsequent re-epoxidation back to Lx in low light or darkness. nih.govoup.com The de-epoxidation reaction is catalyzed by the enzyme violaxanthin de-epoxidase (VDE), the same enzyme that converts violaxanthin to antheraxanthin (B39726) and zeaxanthin in the violaxanthin cycle. psu.edunih.gov This reaction occurs rapidly in response to high light. pnas.orgpnas.org

The reverse reaction, the epoxidation of lutein back to lutein 5,6-epoxide, is catalyzed by an epoxidase, which could be ZEP or the more specific LEP. nih.govsciety.orgnih.gov However, this epoxidation step is often significantly slower than the de-epoxidation, and in many species, the cycle is considered "truncated" because the reconversion of lutein to lutein 5,6-epoxide is very slow or even non-existent on a daily basis. psu.edunih.gov In some species, a "true" Lx cycle with complete overnight recovery of the Lx pool has been observed. psu.edu

Key Reactions and Enzymes in the Lutein 5,6-Epoxide Cycle
ReactionEnzymeLight ConditionsProduct
De-epoxidation of Lutein 5,6-epoxideViolaxanthin de-epoxidase (VDE)High LightLutein
Epoxidation of LuteinLutein Epoxidase (LEP) / Zeaxanthin Epoxidase (ZEP)Low Light / DarkLutein 5,6-epoxide

Relationship and Distinction from the Violaxanthin Cycle

The Lx cycle and the violaxanthin cycle are two distinct but related photoprotective mechanisms found in higher plants. nih.govpsu.edu Both cycles involve the enzymatic de-epoxidation of an epoxy-xanthophyll in high light and re-epoxidation in low light. nih.govnih.gov They are also catalyzed by the same de-epoxidase enzyme, VDE. psu.edu

However, there are crucial distinctions between the two cycles. The violaxanthin cycle is ubiquitous in higher plants, while the Lx cycle has a more limited and irregular taxonomic distribution. nih.govpsu.edu The primary substrate for the violaxanthin cycle is violaxanthin, which is synthesized from the β-carotene branch of the carotenoid pathway, whereas the Lx cycle utilizes lutein 5,6-epoxide, a derivative of the α-carotene branch. pnas.orgnih.gov

A significant difference lies in the kinetics of the epoxidation reaction. The epoxidation of zeaxanthin in the violaxanthin cycle is generally efficient, allowing for a complete cycle on a daily basis. psu.edu In contrast, the epoxidation of lutein in the Lx cycle is often much slower, leading to the accumulation of lutein in high light and a truncated cycle in many species. psu.edunih.gov This suggests a difference in the substrate specificity or activity of the epoxidase enzyme(s) involved. nih.govpsu.edu

Comparison of the Lutein 5,6-Epoxide Cycle and the Violaxanthin Cycle
FeatureLutein 5,6-Epoxide (Lx) CycleViolaxanthin Cycle
Primary Substrate (Epoxidized)Lutein 5,6-epoxideViolaxanthin
De-epoxidation ProductLuteinAntheraxanthin, Zeaxanthin
Biosynthetic Branchα-caroteneβ-carotene
De-epoxidase EnzymeViolaxanthin de-epoxidase (VDE)Violaxanthin de-epoxidase (VDE)
Epoxidase EnzymeLutein Epoxidase (LEP) / Zeaxanthin Epoxidase (ZEP)Zeaxanthin Epoxidase (ZEP)
Epoxidation RateGenerally slow, often resulting in a truncated cycleGenerally efficient, complete daily cycle
Taxonomic DistributionTaxonomically restrictedUbiquitous in higher plants

Cross-talk with Other Carotenoid Biosynthetic Branches (e.g., α-carotene and β-carotene pathways)

The biosynthesis of lutein 5,6-epoxide is a clear example of the interconnectedness of the various branches of the carotenoid pathway. Lutein itself is a product of the α-carotene branch, which is initiated by the combined action of lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) on lycopene, resulting in the formation of α-carotene with its characteristic one β-ring and one ε-ring. mdpi.comcsic.es Subsequent hydroxylation of α-carotene by specific enzymes, namely the cytochrome P450 enzymes CYP97A and CYP97C, leads to the production of lutein. mdpi.comcsic.esfrontiersin.orgnih.gov

The formation of lutein 5,6-epoxide from lutein is part of a xanthophyll cycle known as the this compound (Lx) cycle, which operates in parallel to the more ubiquitous violaxanthin cycle in the β-carotene branch. nih.govnih.govoup.com The β-carotene branch begins with the cyclization of lycopene by LCYB to form β-carotene, which possesses two β-rings. mdpi.com Hydroxylation of β-carotene yields zeaxanthin, which is then converted to violaxanthin through the sequential actions of zeaxanthin epoxidase (ZEP). mdpi.comcsic.esfrontiersin.org

The cross-talk between these two branches is evident in the enzymatic machinery involved in the xanthophyll cycles. It is presumed that the same enzymes catalyze the conversions in both the this compound and violaxanthin cycles. nih.govoup.comnih.gov Specifically, violaxanthin de-epoxidase (VDE) is responsible for the de-epoxidation of both violaxanthin to antheraxanthin and zeaxanthin in the β-branch, and lutein 5,6-epoxide to lutein in the α-branch. researchgate.netpnas.orgpnas.orgresearchgate.net Conversely, zeaxanthin epoxidase (ZEP) is thought to catalyze the epoxidation of zeaxanthin and antheraxanthin, as well as the epoxidation of lutein to form lutein 5,6-epoxide. csic.esnih.govresearchgate.net

Studies have shown that while VDE can de-epoxidize lutein 5,6-epoxide at a rate similar to violaxanthin, the reverse reaction catalyzed by ZEP appears to be much slower for lutein. researchgate.netresearchgate.net This difference in enzyme kinetics contributes to the varying concentrations of lutein 5,6-epoxide observed in different plant species and under different light conditions. oup.comresearchgate.net In some species, the slow epoxidation of lutein leads to a truncated this compound cycle where the conversion of lutein back to lutein 5,6-epoxide is significantly delayed or even undetectable overnight. nih.govresearchgate.netoup.comresearchgate.net

The interaction between the two branches is also highlighted by the fact that in some parasitic plants like Cuscuta reflexa, lutein 5,6-epoxide stoichiometrically replaces neoxanthin (B191967), a derivative of the β-carotene pathway. pnas.org This suggests a degree of compensatory synthesis and functional overlap between the xanthophylls of the α- and β-carotene branches. pnas.org

The following table summarizes the key carotenoids and their respective biosynthetic branches.

CarotenoidBiosynthetic BranchPrecursorKey Enzymes
α-caroteneα-branchLycopeneLCYE, LCYB
Luteinα-branchα-caroteneCYP97A, CYP97C
Lutein 5,6-epoxideα-branchLuteinZEP (presumed)
β-caroteneβ-branchLycopeneLCYB
Zeaxanthinβ-branchβ-caroteneβ-hydroxylase, CYP97A
Violaxanthinβ-branchZeaxanthinZEP

In vitro Reconstitution of Lutein 5,6-Epoxide Biosynthesis

The in vitro study of lutein 5,6-epoxide biosynthesis has provided valuable insights into the enzymatic reactions and substrate specificities involved in the this compound cycle. A significant focus of in vitro research has been the characterization of the enzymes responsible for the interconversion of lutein and lutein 5,6-epoxide.

Early in vitro experiments using violaxanthin de-epoxidase (VDE) isolated from lettuce demonstrated that this enzyme is capable of converting lutein 5,6-epoxide to lutein. researchgate.net Further studies with spinach VDE, while not directly testing lutein 5,6-epoxide, showed its ability to de-epoxidize capsanthin (B1668288) 5,6-epoxide, a structurally analogous monoepoxide. researchgate.net These findings support the hypothesis that VDE is the enzyme responsible for the de-epoxidation step in the this compound cycle. researchgate.net The structural requirements for VDE activity appear to be an all-trans polyene chain with at least one 3-hydroxy-5,6-epoxy-β-ionone ring, a feature present in both violaxanthin and lutein 5,6-epoxide. researchgate.net

More recent research has involved the use of recombinant proteins to study these transformations in a more controlled environment. For instance, experiments with recombinant Lhcb5 (a light-harvesting complex protein) reconstituted with varying levels of lutein and lutein 5,6-epoxide have been conducted. nih.govoup.comresearchgate.net These studies have revealed that the presence of lutein 5,6-epoxide in the reconstituted complex leads to a higher fluorescence yield, suggesting a role in enhancing light-harvesting efficiency. nih.govoup.comresearchgate.net

The in vitro reconstitution approach has also been instrumental in confirming the location of these xanthophylls within the light-harvesting complexes. By comparing native LHCII complexes with those reconstituted with specific pigments, researchers have been able to identify the binding sites for lutein and lutein 5,6-epoxide. nih.govresearchgate.net For example, upon light exposure, lutein derived from the de-epoxidation of lutein 5,6-epoxide can replace its epoxidized form in specific peripheral and internal binding sites within the LHCs. nih.govoup.comresearchgate.net

While the de-epoxidation step has been successfully demonstrated in vitro, the in vitro reconstitution of the epoxidation of lutein to lutein 5,6-epoxide by zeaxanthin epoxidase (ZEP) has been more challenging to document in detail in the available literature. However, the collective in vitro evidence strongly suggests that the enzymes of the violaxanthin cycle are also responsible for the conversions in the this compound cycle.

The table below outlines key findings from in vitro studies on lutein 5,6-epoxide.

In Vitro SystemKey FindingImplicationReference
Isolated lettuce VDECapable of converting lutein 5,6-epoxide to lutein.Supports VDE as the de-epoxidase in the this compound cycle. researchgate.net
Recombinant Lhcb5Reconstitution with lutein 5,6-epoxide resulted in higher fluorescence yield.Suggests a role for lutein 5,6-epoxide in light-harvesting efficiency. nih.govoup.comresearchgate.net
Reconstituted LHCsLutein from de-epoxidation replaces lutein 5,6-epoxide in specific binding sites.Provides insight into the dynamic repositioning of xanthophylls within the LHCs. nih.govoup.comresearchgate.net

Metabolic Fate and Catabolism of Lutein 5,6 Epoxide

Enzymatic Conversions and Subsequent Metabolites

The enzymatic breakdown of lutein (B1675518) 5,6-epoxide is a key process in its metabolic journey. The primary enzyme involved is violaxanthin (B192666) de-epoxidase, which catalyzes the conversion of lutein 5,6-epoxide back to lutein. This is often part of a cycle analogous to the well-known violaxanthin cycle.

Role of Violaxanthin De-epoxidase (VDE) in Lutein 5,6-Epoxide to Lutein Conversion

Violaxanthin de-epoxidase (VDE) is the enzyme responsible for the de-epoxidation of violaxanthin in the xanthophyll cycle, a critical process for photoprotection in plants. pnas.org Research has shown that VDE also acts on lutein 5,6-epoxide, converting it to lutein. nih.govresearchgate.net This conversion is a light-dependent process, with the de-epoxidation occurring upon exposure to high irradiance. nih.govnih.gov

The rate of de-epoxidation of lutein 5,6-epoxide by VDE is comparable to that of violaxanthin. nih.govpnas.org This suggests that VDE is not strictly specific to violaxanthin and can utilize lutein 5,6-epoxide as a substrate. nih.govresearchgate.net This enzymatic reaction is a key component of the lutein epoxide cycle, which operates in parallel with the violaxanthin cycle in some plant species. pnas.orgnih.gov The conversion of lutein 5,6-epoxide to lutein is thought to play a role in photoprotection, helping to dissipate excess light energy. oup.com However, unlike the rapid reversal of the violaxanthin cycle in low light, the epoxidation of lutein back to lutein 5,6-epoxide is a much slower process. nih.gov

Formation of Furanoid Rearrangements (e.g., auroxanthin, luteoxanthin, flavoxanthin)

Under certain conditions, particularly acidic environments, lutein 5,6-epoxide can undergo a non-enzymatic rearrangement to form 5,8-epoxy carotenoids, also known as furanoid oxides. arkat-usa.orgspettrometriadimassa.it This process, known as epoxide-furanoid rearrangement, results in the formation of several characteristic catabolites. acs.orgmdpi.com

The primary furanoid rearrangement products of lutein 5,6-epoxide are auroxanthin, luteoxanthin, and flavoxanthin (B1240090). acs.orgjircas.go.jp The formation of these compounds involves the opening of the 5,6-epoxy ring and the subsequent formation of a five-membered furanoid ring at the C-5 and C-8 positions. arkat-usa.org This rearrangement leads to a characteristic shift in the absorption spectrum of the carotenoid. researchgate.netcsic.es

The specific isomers formed can depend on the reaction conditions. For instance, treatment of lutein 5,6-epoxide with acid can produce a mixture of flavoxanthin and its epimer, chrysanthemaxanthin. acs.org It is important to note that the presence of these furanoid oxides in plant extracts can sometimes be an artifact of the extraction process if acidic conditions are not carefully controlled. arkat-usa.orgcsic.es

Non-Enzymatic Degradation Pathways

Photo-Oxidative Degradation Mechanisms

Exposure to light can lead to the degradation of lutein 5,6-epoxide through photo-oxidative mechanisms. This process can result in the formation of various smaller molecules. While the specific mechanisms for lutein 5,6-epoxide are not as extensively studied as those for other major carotenoids, it is known that photo-oxidation can lead to the formation of epoxides, such as β-carotene-5,6-epoxide, from their parent carotenoids. researchgate.net The presence of light, especially in combination with other stressors, can accelerate the degradation of carotenoids. csic.es

Acid-Catalyzed Isomerization and Degradation

As previously mentioned, acidic conditions can catalyze the isomerization of lutein 5,6-epoxide to its furanoid oxide derivatives like flavoxanthin and chrysanthemaxanthin. spettrometriadimassa.itacs.org This acid-catalyzed rearrangement is a well-documented degradation pathway for 5,6-epoxy carotenoids. arkat-usa.orgscispace.com The reaction proceeds via a proposed carbenium ion intermediate at the C-5 position. novapublishers.com This process can occur during food processing or even during extraction from natural sources if the pH is not controlled. csic.es The resulting 5,8-epoxides have different chemical and physical properties compared to the parent 5,6-epoxide. researchgate.net

Identification and Characterization of Specific Lutein 5,6-Epoxide Catabolites

The catabolites of lutein 5,6-epoxide have been identified and characterized using various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgmdpi.com

The main catabolites resulting from the furanoid rearrangement of lutein 5,6-epoxide include flavoxanthin, chrysanthemaxanthin, and luteoxanthin. acs.orgjircas.go.jp These compounds can be separated and identified based on their chromatographic retention times, UV-Vis absorption spectra, and mass spectral data. acs.orgresearchgate.net The acid-catalyzed conversion of lutein 5,6-epoxide has been used to prepare authentic standards of these furanoid oxides for identification purposes. acs.orgcsic.es For example, treating lutein 5,6-epoxide with a solution of acetic and hydrochloric acid yields a mixture of flavoxanthin and chrysanthemaxanthin, which can then be separated and characterized. acs.org

The table below summarizes the key catabolites of lutein 5,6-epoxide and their formation pathways.

CataboliteFormation PathwayKey Characteristics
Lutein Enzymatic de-epoxidation by Violaxanthin De-epoxidase (VDE)Reversible conversion in the this compound cycle. nih.govnih.gov
Flavoxanthin Acid-catalyzed furanoid rearrangementA 5,8-epoxy carotenoid. spettrometriadimassa.itacs.org
Chrysanthemaxanthin Acid-catalyzed furanoid rearrangementAn epimer of flavoxanthin. acs.org
Luteoxanthin Acid-catalyzed furanoid rearrangementA 5,8-epoxy carotenoid. acs.orgcsic.es
Auroxanthin Furanoid rearrangementA 5,8,5',8'-diepoxy carotenoid, though its direct formation from lutein 5,6-epoxide alone is less common. acs.orgjircas.go.jp

Mechanisms of Turnover and Recycling in Biological Systems

The turnover and recycling of Lutein 5,6-epoxide are primarily understood through a specialized metabolic pathway in certain plant species known as the Lutein-epoxide (LxL) cycle. csic.esscience.gov This cycle operates in parallel with the more ubiquitous violaxanthin cycle and involves the enzymatic interconversion of Lutein 5,6-epoxide and lutein within the thylakoid membranes of chloroplasts. nih.govresearchgate.net

The central mechanism is a light-dependent de-epoxidation reaction where Lutein 5,6-epoxide is converted into lutein. pnas.org This reaction is catalyzed by the enzyme violaxanthin de-epoxidase (VDE), which is located in the thylakoid lumen. researchgate.netpnas.org Studies have shown that VDE can utilize Lutein 5,6-epoxide as a substrate at a rate comparable to its primary substrate, violaxanthin. pnas.orgpnas.org This conversion is triggered by high light conditions, which cause a decrease in the pH of the thylakoid lumen, activating the VDE enzyme. uj.edu.pl The de-epoxidation of Lutein 5,6-epoxide to lutein is a key part of the plant's photoprotective response, helping to dissipate excess light energy and prevent photo-oxidative damage. pnas.orgpnas.org

The reverse reaction, the epoxidation of lutein back to Lutein 5,6-epoxide, is catalyzed by the enzyme zeaxanthin (B1683548) epoxidase (ZE), which is located on the stromal side of the thylakoid membrane. nih.gov A distinguishing feature of the Lutein-epoxide cycle is the kinetics of this epoxidation step. Compared to the rapid light-induced de-epoxidation, the regeneration of Lutein 5,6-epoxide from lutein in low light or darkness is an exceptionally slow process. nih.govebi.ac.uk This slow reversal may serve as a mechanism for plants to "lock-in" a photoprotective state during long-term acclimation to high light environments. oup.com

The operation of this cycle is not universal among higher plants but has been identified in various species, including the parasitic angiosperm Cuscuta reflexa and tropical tree species like Inga sapindoides. nih.govpnas.org In Cuscuta reflexa, Lutein 5,6-epoxide stoichiometrically replaces neoxanthin (B191967), a typical carotenoid in the light-harvesting complexes (LHCs) of most plants. pnas.org In species like Inga sapindoides, shade-acclimated leaves exhibit high concentrations of Lutein 5,6-epoxide, which are then converted to lutein upon exposure to high light (sun leaves). nih.gov

In animal systems, the metabolic pathways for Lutein 5,6-epoxide are less defined than the plant cycle. However, studies investigating the metabolism of dietary lutein in rats have identified epoxycarotenoids, including Lutein 5,6-epoxide, as metabolites in the liver and plasma. researchgate.net This indicates that Lutein 5,6-epoxide is part of the metabolic fate of lutein in vivo, though specific enzymatic recycling mechanisms analogous to the plant LxL cycle have not been fully characterized in animals.

Interactive Data Table 1: Carotenoid Composition in Thylakoids of Cuscuta reflexa vs. Spinacia oleracea (Spinach)

This table compares the relative amounts of major carotenoids in the thylakoids of Cuscuta reflexa, a plant utilizing the Lutein-epoxide cycle, and spinach, which has a conventional carotenoid profile. The data highlights the significant replacement of neoxanthin with Lutein 5,6-epoxide in C. reflexa. Data sourced from PNAS. pnas.org

CarotenoidCuscuta reflexa (% of Total Carotenoids)Spinacia oleracea (% of Total Carotenoids)
Neoxanthin024
Lutein 5,6-epoxide240
Violaxanthin1819
Lutein5857

Interactive Data Table 2: Lutein-Epoxide Cycle Pigment Pools in Inga sapindoides Leaves

This table illustrates the change in concentration of Lutein 5,6-epoxide (Lx) and Lutein (L) in the leaves of the tropical tree Inga sapindoides under different light conditions, demonstrating the turnover of Lx in response to light exposure. Data sourced from Plant, Cell & Environment. nih.gov

Leaf TypeLutein 5,6-epoxide (Lx) (mmol mol⁻¹ Chl a+b)Lutein (L) (mmol mol⁻¹ Chl a+b)
Shade Leaves67.9165.2
Sun Leaves25.3201.7

Biological Roles and Mechanistic Studies of Lutein 5,6 Epoxide

Roles in Photoprotection and Energy Dissipation in Photosynthesis (Plant-Focused)

In some plants, lutein (B1675518) 5,6-epoxide is a key component of a specific xanthophyll cycle, known as the lutein-epoxide (LxL) cycle. oup.comnih.gov This cycle is analogous to the more ubiquitous violaxanthin (B192666) cycle and involves the light-dependent enzymatic conversion of lutein 5,6-epoxide to lutein. oup.comresearchgate.net The LxL cycle is considered a significant mechanism for photoacclimation, allowing plants to adjust to changing light conditions. nih.gov It has been identified in a variety of non-model neotropical and woody plant species. pnas.org

Non-photochemical quenching (NPQ) is a critical photoprotective process that dissipates excess light energy absorbed by chlorophyll (B73375) as heat, thus preventing photo-oxidative damage. pnas.org The LxL cycle plays a direct role in modulating NPQ. Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) is activated, catalyzing the conversion of lutein 5,6-epoxide into lutein. pnas.orgillinois.edu This accumulation of lutein enhances the capacity for NPQ. pnas.org

Research on species like the tropical tree legume Inga sp., which contains high levels of lutein 5,6-epoxide in its shade leaves, shows that photoprotection is stabilized during exposure to strong light by the conversion of lutein-epoxide to lutein. researchgate.net A key feature of this cycle in some species is its slow reversibility. researchgate.net Unlike the rapid, daily reversal of the violaxanthin cycle, the lutein formed from lutein 5,6-epoxide can persist for extended periods, up to 72 hours in the dark in avocado leaves. nih.gov This phenomenon has led to the hypothesis that the newly formed lutein "locks in" an enhanced state of photoprotection, providing a sustained defense mechanism during acclimation to high light environments. researchgate.netnih.gov Studies on avocado have demonstrated that this persistent pool of lutein (referred to as ΔL) sustains an enhanced NPQ capacity even after the components of the violaxanthin cycle (antheraxanthin and zeaxanthin) have reverted to violaxanthin. nih.gov

The introduction of the LxL cycle into the model plant Arabidopsis thaliana confirmed its role in modulating a rapidly reversible component of NPQ, providing a new model system to study this less-characterized xanthophyll cycle. pnas.org

The light-harvesting complexes (LHCs) are pigment-protein structures that capture and transfer light energy to the photosynthetic reaction centers. The specific xanthophylls bound within these complexes are crucial for both light harvesting and photoprotection. pnas.org

In some plants, such as the parasitic angiosperm Cuscuta reflexa, lutein 5,6-epoxide stoichiometrically replaces neoxanthin (B191967), a xanthophyll typically considered essential for the structural integrity of LHCs. pnas.orgpnas.org This replacement occurs without compromising the stability or basic structure of the major light-harvesting complex, LHCIIb. pnas.orgnih.gov This finding has altered the understanding of the structure-function relationships within the LHCs, demonstrating that the role of neoxanthin is not unique and can be fulfilled by lutein 5,6-epoxide. pnas.org

Table 1. Pigment Composition of the Major Light-Harvesting Complex (LHCIIb) in Cuscuta reflexa and Spinacia oleracea (Spinach). Data extracted from nih.gov.
PigmentMolar Ratio in C. reflexa LHCIIbMolar Ratio in S. oleracea LHCIIb
Lutein-5,6-epoxide1.00.0
Neoxanthin0.01.0
Violaxanthin0.91.0
Lutein2.32.3
Chlorophyll a/b Ratio1.31.3

The conversion of lutein 5,6-epoxide to lutein under high light induces a significant change in the pigment-protein interactions within the LHCs. Studies on Inga sapindoides revealed that upon light exposure, lutein 5,6-epoxide is converted to lutein, which then replaces its epoxidized form in specific binding sites within the LHCs, namely the peripheral V1 site and the internal L2 site. oup.comnih.govresearchgate.net This exchange is thought to prime the LHCs to switch from an efficient light-harvesting state to an efficient energy-dissipating state. researchgate.net Interestingly, experiments with recombinant Lhcb5 protein showed that its reconstitution with lutein 5,6-epoxide results in a significantly higher fluorescence yield, indicating more efficient energy transfer, whereas its replacement by lutein facilitates energy dissipation. nih.govnih.govresearchgate.net

Table 2. Light-Induced Changes in Lutein-5,6-Epoxide and Lutein in Cuscuta reflexa. Data extracted from pnas.org.
Time in High IrradianceChange in Lutein-5,6-Epoxide PoolChange in Lutein Pool
0 min0%0%
10 min>60% DecreaseConcomitant Increase

Contribution to Non-Photochemical Quenching (NPQ) of Chlorophyll Fluorescence

Participation in Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms (In Vitro and Model Systems)

Carotenoids are well-known for their antioxidant properties, which stem from their ability to quench singlet oxygen and scavenge free radicals. mdpi.comrsc.org Lutein 5,6-epoxide, as a member of the xanthophyll family, is recognized for its antioxidant potential. foodb.ca

The antioxidant activity of carotenoids is largely attributed to their long chain of conjugated double bonds. This structure allows them to efficiently quench singlet oxygen via physical energy transfer and to scavenge peroxyl radicals through chemical reactions. nih.gov While extensive research has demonstrated these abilities for parent compounds like lutein and β-carotene, specific data on the direct radical quenching efficacy of lutein 5,6-epoxide is less common. researchgate.net However, its structural similarity to other potent antioxidant xanthophylls suggests it participates in these protective mechanisms. The chemical quenching of singlet oxygen by carotenoids can lead to the formation of various oxidation products, including carotenoid endoperoxides. nih.gov The addition of a peroxyl radical to the end of the carotenoid's conjugated chain is a proposed mechanism for the formation of 5,6-epoxides in a non-enzymatic context. mdpi.com

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause significant damage to cell membranes. Carotenoids can interrupt these chain reactions. For instance, zeaxanthin (B1683548), the product of the violaxanthin cycle, has been shown to mitigate lipid peroxidation in thylakoid membranes. nih.gov Astaxanthin, another xanthophyll, is particularly effective at inhibiting lipid peroxidation. mdpi.com While direct studies on lutein 5,6-epoxide's role in preventing lipid peroxidation are limited, its function as an antioxidant implies a protective role against such oxidative damage to lipids. foodb.ca

Direct Radical Quenching Abilities

Modulation of Cellular Processes and Signaling Pathways (In Vitro and Non-Human Model Organisms)

Beyond its roles in photosynthesis and general antioxidant activity, research has shown that lutein 5,6-epoxide can modulate specific cellular processes in non-plant models, suggesting potential therapeutic applications. mdpi.com

A study investigating the effects of isolated (all-E)-lutein 5,6-epoxide on primary sensory neurons and macrophages from rats and mice, respectively, revealed significant bioactivity. mdpi.comresearchgate.net In cultured trigeminal ganglion neurons, lutein 5,6-epoxide inhibited the Ca²⁺-influx induced by a TRPA1 receptor agonist (mustard oil), indicating an ability to decrease the activation of these sensory neurons. mdpi.com This suggests a potential analgesic effect.

Furthermore, in isolated mouse peritoneal macrophages stimulated with endotoxin (B1171834) (LPS), lutein 5,6-epoxide significantly decreased the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in a concentration-dependent manner. mdpi.comresearchgate.net This finding points to an anti-inflammatory and immunomodulatory role for the compound. mdpi.comtjnpr.org These effects on both neurons and immune cells highlight a capacity to influence cellular signaling and inflammatory pathways. mdpi.com

Table 3. Effect of (all-E)-Lutein 5,6-Epoxide on LPS-Induced IL-1β Release from Mouse Peritoneal Macrophages. Data extracted from mdpi.comresearchgate.net.
Lutein 5,6-Epoxide ConcentrationEffect on IL-1β Production
1-10 µMConcentration-dependent decrease
100 µMSignificant decrease compared to control

Effects on Gene Expression and Transcriptomic Responses

Role in Plant Stress Responses (e.g., light stress, photoacclimation)

Lutein 5,6-epoxide (Lx) is a key player in the photoprotective strategies of certain plants, particularly in response to light stress. It is a component of the lutein epoxide cycle, which runs parallel to the more ubiquitous violaxanthin cycle. This cycle involves the interconversion of lutein 5,6-epoxide and lutein, a process catalyzed by the same enzymes as the violaxanthin cycle: violaxanthin de-epoxidase (VDE) in high light and zeaxanthin epoxidase (ZE) in low light. researchgate.netnih.gov

Under conditions of excessive light, the de-epoxidation of violaxanthin to zeaxanthin is a primary mechanism for photoprotection through non-photochemical quenching (NPQ), or heat dissipation. tandfonline.com A similar light-dependent conversion occurs in the this compound cycle, where lutein 5,6-epoxide is converted to lutein. tandfonline.com This conversion is particularly prominent in shade-adapted plants when they are suddenly exposed to high light conditions. oup.comoup.comresearchgate.net

In deeply shaded leaves of the tropical tree Inga sp., which contain exceptionally high levels of lutein-epoxide, exposure to strong light initiates a rapid, reversible photoprotection. oup.comoup.comresearchgate.net This is followed by a more stable photoprotection that involves both the violaxanthin cycle and the slower, less readily reversible conversion of lutein-epoxide to lutein. oup.comoup.comresearchgate.net This "locks in" a photoprotective mechanism, transforming efficient light-harvesting antennae into centers for energy dissipation. oup.comoup.comresearchgate.netquimigen.pt It is hypothesized that the newly formed lutein occupies specific sites (L2 and V1) in the light-harvesting chlorophyll protein complexes of photosystem II, enhancing photoprotection. oup.comoup.comresearchgate.net

Studies on the tropical tree legume Inga sapindoides have shown that in shade leaves, light exposure triggers the conversion of Lx to lutein. This lutein then replaces Lx in specific binding sites within both trimeric and monomeric light-harvesting complexes, resulting in a xanthophyll composition similar to that of sun-acclimated leaves. nih.govresearchgate.net Interestingly, this light-induced conversion of Lx to lutein is not readily reversible overnight. nih.govresearchgate.net Reconstitution experiments with the Lhcb5 protein have demonstrated that the presence of Lx leads to a higher fluorescence yield, indicating more efficient energy transfer. nih.govresearchgate.net

The response of the this compound cycle can vary depending on the plant species and the specific stress conditions. In pepper (Capsicum annuum L.) seedlings subjected to low light and low temperature, the concentration of lutein-5,6-epoxide decreased significantly. cas.cz Conversely, in avocado (Persea americana) leaves, the response of the this compound cycle during sun and shade acclimation is complex and depends on the developmental stage of the leaf. nih.gov In mature shade leaves exposed to sun, a decrease in lutein precedes the de-epoxidation of both lutein 5,6-epoxide and violaxanthin. nih.gov The subsequent increase in lutein and antheraxanthin (B39726) + zeaxanthin pools is due to both de-epoxidation and de novo synthesis. nih.gov The re-epoxidation of lutein to form lutein 5,6-epoxide is remarkably slow, taking approximately 40 days in the shade to restore the original pool. nih.gov

The following table summarizes the changes in lutein 5,6-epoxide concentrations in different plant species under varying light stress conditions.

Plant SpeciesStress ConditionChange in Lutein 5,6-epoxideReference
Inga sp.Shade to high lightDecrease oup.comoup.comresearchgate.net
Inga sapindoidesShade to high lightDecrease nih.govresearchgate.net
Capsicum annuum L.Low light & low temperatureDecrease cas.cz
Persea americana (mature shade leaves)Shade to sunDecrease nih.gov

Proposed Functions in Specific Non-Human Animal Models (Focus on Mechanisms, not Clinical Efficacy)

While the primary research focus on lutein 5,6-epoxide has been in the context of plant physiology, some studies have begun to explore its effects in non-human animal models, particularly concerning inflammatory responses.

In a study using rat primary sensory neurons and isolated mouse peritoneal macrophages, (all-E)-lutein 5,6-epoxide demonstrated inhibitory effects on inflammatory mechanisms. mdpi.comresearchgate.net Specifically, it was shown to decrease the percentage of primary sensory neurons that responded to mustard oil, an activator of the transient receptor potential ankyrin 1 (TRPA1) receptor, which is involved in nociception. mdpi.com This suggests a potential role for lutein 5,6-epoxide in modulating neurogenic inflammation by possibly influencing the hydrophobic interactions between the TRPA1 ion channel and the cell membrane. mdpi.com

Furthermore, the same study found that lutein 5,6-epoxide reduced the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine interleukin-1β (IL-1β) in mouse peritoneal macrophages. mdpi.comresearchgate.net This indicates a potential anti-inflammatory activity by directly affecting immune cells. mdpi.comresearchgate.net

The following table details the observed effects of (all-E)-lutein 5,6-epoxide in non-human animal model systems.

Model SystemTreatmentObserved EffectProposed MechanismReference
Rat primary sensory neurons(all-E)-lutein 5,6-epoxideDecreased response to TRPA1 agonist (mustard oil)Modulation of TRPA1 ion channel gating through interaction with membrane lipid rafts. mdpi.com
Mouse peritoneal macrophages(all-E)-lutein 5,6-epoxideDecreased LPS-induced IL-1β productionDirect anti-inflammatory effect on macrophages. mdpi.comresearchgate.net

It is important to note that research into the effects of lutein 5,6-epoxide in animal models is still in its early stages, and further investigation is needed to fully elucidate its mechanisms of action.

Advanced Analytical Methodologies for Lutein 5,6 Epoxide Research

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The initial and critical step in the analysis of lutein (B1675518) 5,6-epoxide from biological sources is the extraction process. The choice of method and solvents is paramount to ensure the integrity of this labile compound.

A common procedure for extracting lutein 5,6-epoxide from plant materials, such as Melilotus officinalis (melilot), involves a multi-step solvent extraction. mdpi.com Initially, the material is extracted with acetone, followed by diethyl ether. acs.org The combined extracts are then subjected to saponification, a process that uses a strong base like potassium hydroxide (B78521) in methanol (B129727) to hydrolyze esterified carotenoids, ensuring that all lutein 5,6-epoxide is in its free form for accurate quantification. acs.org This heterogeneous phase saponification is typically carried out overnight. acs.org Following saponification, the mixture is washed repeatedly with water to remove soaps and other water-soluble impurities. acs.org For some applications, a mixture of hexane, ethyl alcohol, and ethyl acetate (B1210297) has been utilized for extraction. nih.gov

For the extraction of lutein from microalgae, such as Scenedesmus almeriensis, pressurized liquid extraction (PLE) has been explored. cetjournal.it This technique uses elevated temperatures and pressures to enhance extraction efficiency. cetjournal.it Solvents like ethanol, acetone, and a chloroform:methanol mixture have been tested, with the latter showing optimal results at 60°C. cetjournal.it

Optimization for Epoxide Integrity and Stability

Lutein 5,6-epoxide is highly susceptible to degradation, particularly through acid-catalyzed rearrangement and oxidation. researchgate.netsemanticscholar.org Therefore, extraction and sample handling protocols must be carefully optimized to maintain its structural integrity.

Key considerations for stability include:

Protection from Light and Heat: Carotenoids are sensitive to light and thermal degradation. nih.govsemanticscholar.org Samples should be processed under dim light and at low temperatures whenever possible. Storage at temperatures as low as -80°C is recommended to minimize degradation. nih.gov

Prevention of Oxidation: The conjugated double bond system in lutein 5,6-epoxide makes it prone to oxidation. nih.gov The addition of antioxidants, such as butylated hydroxyanisole (BHA), to the extraction solvents can help mitigate this. nih.gov Furthermore, flushing samples with an inert gas like nitrogen before sealing and storage helps to prevent oxygen-mediated degradation. nih.gov

Control of Acidity: Acidic conditions can catalyze the rearrangement of the 5,6-epoxy group to form 5,8-epoxy furanoids, such as flavoxanthin (B1240090) and chrysanthemaxanthin. acs.orgresearchgate.net It is crucial to avoid acidic environments during extraction and analysis. The use of neutralized glassware and solvents is advisable. The acid-catalyzed rearrangement is a known chemical reaction used for the identification of 5,6-epoxides. mdpi.com

Chromatographic Separation Techniques for Isomer Resolution and Quantification

High-performance liquid chromatography (HPLC) is the cornerstone for the separation and quantification of lutein 5,6-epoxide and its isomers from complex mixtures. researchgate.net The choice of the stationary phase is critical for achieving the desired resolution.

High-Performance Liquid Chromatography (HPLC) with various stationary phases (e.g., C18, C30)

Reversed-phase HPLC is the most common mode of separation for carotenoids. nih.gov

C18 Columns: These columns are widely used for carotenoid analysis. researchgate.netnih.gov However, they may not always provide sufficient resolution for complex mixtures containing various isomers. nih.gov For instance, the separation of lutein and its positional isomer zeaxanthin (B1683548) can be challenging on a C18 column. nih.gov Despite this, many studies successfully employ C18 columns for the determination of major carotenoids. cetjournal.itnih.gov

C30 Columns: Polymeric C30 columns are recognized for their superior ability to resolve geometric (cis/trans) and positional isomers of carotenoids, including lutein 5,6-epoxide. nih.govnih.govmdpi.com The increased carbon load and unique phase chemistry of C30 columns provide enhanced shape selectivity, which is crucial for separating structurally similar carotenoid isomers. nih.gov These columns are particularly effective for separating non-polar carotenes and their isomers. mdpi.com Studies have shown that C30 columns offer much-improved resolution of carotenoids from various plant samples compared to C18 columns. nih.gov The separation of diastereomers of 3-hydroxy-5,6-epoxy carotenoids can be achieved using either C18 or C30 stationary phases. researchgate.net

The mobile phase typically consists of a gradient mixture of solvents like methanol, methyl-tert-butyl ether (MTBE), and water. The column temperature is another important parameter that can be optimized to improve separation, with lower temperatures often favoring the resolution of cis/trans isomers. nih.gov

Stationary PhaseAdvantagesDisadvantagesCommon Applications
C18 Widely available, good for general carotenoid profiling.May have limited resolution for geometric and positional isomers. nih.govQuantification of major carotenoids like lutein and β-carotene. cetjournal.itnih.gov
C30 Excellent resolution of geometric (cis/trans) and positional isomers. nih.govnih.govmdpi.comCan lead to longer analysis times due to strong retention of non-polar compounds. Detailed carotenoid profiling, including separation of lutein 5,6-epoxide isomers. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC has emerged as a powerful technique for carotenoid analysis, offering significant advantages over conventional HPLC. researchgate.net By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides faster analyses, narrower peaks leading to increased signal-to-noise ratios, and greater sensitivity. researchgate.net While C18 columns are used in UHPLC for faster analysis, C30 columns in conventional HPLC may still offer better resolution for certain isomers, albeit with longer run times. nih.gov

Spectroscopic Characterization for Quantitative Analysis and Structural Confirmation

Spectroscopic techniques are indispensable for both the quantification and the definitive identification of lutein 5,6-epoxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a fundamental tool for the analysis of carotenoids, owing to their characteristic light-absorbing properties conferred by the long system of conjugated double bonds. researchgate.net The UV-Vis spectrum of a carotenoid provides valuable information about its chromophore.

The identification of individual carotenoids, including lutein 5,6-epoxide, relies on their UV-Vis spectroscopic properties in different solvents. mdpi.com The shape of the spectrum, specifically the spectral fine structure, and the wavelengths of maximum absorption (λmax) are key identifying features. For instance, the acid-catalyzed rearrangement of 5,6-epoxyxanthophylls to their 5,8-epoxy counterparts results in a characteristic shift in the UV-Vis spectrum, which can be used as a diagnostic tool. researchgate.net In a study on melilot extracts, individual carotenoids were identified based on their UV-Vis properties and other chemical reactions. mdpi.com

CompoundSolvent Systemλmax (nm)Reference
Lutein 5,6-epoxideEther/Hexane (1:1)Not explicitly stated for the epoxide alone, but its rearrangement product, flavoxanthin/chrysanthemaxanthin, shows distinct spectral shifts. researchgate.net
LuteinNot specified452 researchgate.net
ZeaxanthinNot specified450, 476 mdpi.com

Mass Spectrometry (MS and MS/MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is a cornerstone technique for the molecular weight determination and structural analysis of Lutein 5,6-epoxide. In positive ion mode, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), Lutein 5,6-epoxide exhibits a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 585, corresponding to its molecular formula C₄₀H₅₆O₃. mdpi.commdpi.com Some studies also report the molecular ion radical [M]⁺˙ at m/z 584. nih.govnih.govebi.ac.uk

Collision-induced dissociation (CID) experiments in MS/MS provide characteristic fragmentation patterns essential for structural confirmation. A common fragmentation pathway for Lutein 5,6-epoxide involves the sequential loss of water molecules from its two hydroxyl groups. This is observed as fragment ions at m/z 567 [M+H-H₂O]⁺ and m/z 549 [M+H-2H₂O]⁺. mdpi.comresearchgate.net The presence of these fragments helps to confirm the dihydroxy nature of the molecule.

However, the ionization process for carotenoids can be complex, sometimes yielding molecular ion radicals alongside protonated molecules with minimal initial fragmentation. nih.govebi.ac.uk The fragmentation pattern of Lutein 5,6-epoxide can also show remarkable similarity to its structural isomers, such as antheraxanthin (B39726), and its acid-catalyzed rearrangement product, flavoxanthin (a 5,8-epoxide), which presents a significant analytical challenge. researchgate.netresearchgate.net For instance, while both lutein epoxide and antheraxanthin have a molecular weight of 584 Da, subtle differences in their fragmentation, such as the presence or absence of the ion at m/z 566 [M-18]⁺, have been used to attempt differentiation, though this can be dependent on the specific ionization conditions. researchgate.net

Table 1: Key Mass Spectrometric Data for Lutein 5,6-Epoxide
Ion TypeReported m/zInterpretationSource
Protonated Molecule585[M+H]⁺ mdpi.commdpi.com
Molecular Ion Radical584[M]⁺˙ nih.govnih.gov
Fragment Ion567[M+H-H₂O]⁺ mdpi.commdpi.com
Fragment Ion549 / 548[M+H-2H₂O]⁺ mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of Lutein 5,6-epoxide. While MS provides molecular weight and fragmentation data, NMR offers detailed insight into the carbon-hydrogen framework and the spatial arrangement of atoms. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to assign all proton and carbon signals in the molecule. mdpi.comnaro.go.jpsemanticscholar.org

¹H-NMR spectra are critical for determining the geometry of the polyene chain (i.e., identifying cis or trans isomers) and the relative stereochemistry of the end groups. For example, the chemical shifts and coupling constants of the olefinic protons provide information on the configuration of the double bonds. mdpi.com ¹³C-NMR is particularly powerful for identifying the position of Z (or cis) double bonds, as the carbons adjacent to a cis bond exhibit a characteristic upfield shift compared to the all-E (or all-trans) isomer. semanticscholar.org

NMR has been instrumental in distinguishing Lutein 5,6-epoxide from its furanoid rearrangement products, such as flavoxanthin and chrysanthemaxanthin. acs.org The acid-catalyzed conversion of the 5,6-epoxy group to a 5,8-epoxy (furanoid) group results in significant changes in the chemical shifts of protons and carbons around the modified ring, which are readily detectable by NMR. acs.org However, a key limitation of NMR is that it cannot distinguish between the enantiomers that result from the epoxidation process, such as the naturally occurring (3S,5R,6S,3'R,6'R) form and its (3S,5S,6R,3'R,6'R) diastereomer, as their NMR spectra are identical. mdpi.comnih.gov

Table 2: Selected ¹H and ¹³C NMR Chemical Shift Data for (all-E)-Lutein 5,6-epoxide in CDCl₃
Position¹³C (δ ppm)¹H (δ ppm, mult., J Hz)Position¹³C (δ ppm)¹H (δ ppm, mult., J Hz)
365.4 (d)3.94 (m)3'65.9 (d)4.24 (m)
445.2 (t)1.61 (dd), 1.29 (dd)4'48.3 (t)1.97 (m), 1.45 (m)
570.7 (s)-5'138.1 (s)-
662.0 (d)2.89 (d, 4.2)6'124.6 (d)5.44 (br s)
Data sourced from Kishimoto et al. (2004) as cited in a study on Compositae petals. naro.go.jp

Chiral Separation Techniques for Enantiomeric Analysis

The epoxidation of the β-ring in the precursor lutein is a diastereoselective process that can yield two diastereomers with different configurations at the C-5 and C-6 positions. mdpi.comnih.gov The naturally occurring form is typically the (5R,6S) epoxide. These stereoisomers, which are enantiomeric at the epoxide center, cannot be distinguished by non-chiral methods like standard HPLC or NMR. mdpi.comnih.gov

Resolution of these enantiomers requires chiral separation techniques, most notably chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose (B213188) (e.g., Chiralpak and Chiralcel columns), have proven effective for separating carotenoid epoxides. mdpi.comnih.govscience.gov

For unambiguous assignment of the absolute configuration of the separated enantiomers, HPLC is often coupled with a chiroptical detector, such as a Circular Dichroism (CD) detector. mdpi.com The CD spectrum is unique for each enantiomer (mirror images of each other), providing definitive proof of its stereochemical identity when compared to standards or theoretical models. mdpi.comnih.gov This combination of chiral HPLC and CD detection is the most powerful approach for the complete stereochemical analysis of Lutein 5,6-epoxide.

Challenges in Detection, Quantification, and Isomer Differentiation in Diverse Matrices

The analysis of Lutein 5,6-epoxide is fraught with challenges, particularly when it is present in complex biological or food matrices. service.gov.uk

Detection and Quantification: Lutein 5,6-epoxide is often found at low concentrations alongside a vast excess of other lipids and pigments. This necessitates robust extraction and sample clean-up procedures. Saponification is frequently employed to hydrolyze interfering triglycerides and chlorophylls, but the alkaline conditions can potentially cause degradation or isomerization of the target analyte. mdpi.com The inherent chemical instability of epoxycarotenoids to light, acid, and heat can lead to the formation of artifacts, such as 5,8-epoxy furanoids (e.g., flavoxanthin), resulting in an underestimation of the native Lutein 5,6-epoxide content. psu.edu

Isomer Differentiation: A major analytical hurdle is the differentiation of Lutein 5,6-epoxide from its various isomers.

Structural Isomers: As mentioned, Lutein 5,6-epoxide (m/z 584) is isomeric with antheraxanthin. While they can be separated chromatographically, their mass spectra can be very similar, requiring careful analysis of fragmentation patterns for distinction. mdpi.comresearchgate.net

Rearrangement Isomers: The facile acid-catalyzed rearrangement of the 5,6-epoxy group to the more stable 5,8-epoxy (furanoid) structure creates isomers like flavoxanthin and chrysanthemaxanthin. These possess the same molecular weight and can be difficult to resolve from Lutein 5,6-epoxide and from each other on standard C18 columns, often requiring specialized C30 columns or specific gradient conditions. nih.govresearchgate.netacs.org

Geometrical (cis/trans) Isomers: Lutein 5,6-epoxide can exist as various geometrical isomers. These isomers often co-elute or have very similar UV-Vis spectra, making their individual quantification difficult without high-resolution chromatography (e.g., on a C30 column) and comparison to authentic standards. nih.govmdpi.com

Enantiomers/Diastereomers: As detailed in section 6.4, distinguishing the stereoisomers formed during epoxidation is impossible without chiral separation techniques. mdpi.comnih.gov

Addressing these challenges requires a multi-faceted analytical approach, combining high-efficiency chromatographic separations (HPLC with C30 or chiral columns) with information-rich detection methods like DAD, MS/MS, and NMR to achieve reliable identification and accurate quantification of Lutein 5,6-epoxide in complex samples.

Stereochemistry and Isomerism of Lutein 5,6 Epoxide

Identification and Characterization of Geometric (E/Z) and Optical Isomers

The structure of lutein (B1675518) 5,6-epoxide allows for both geometric (cis/trans or E/Z) isomerism along its conjugated double bond system and optical isomerism due to its stereogenic centers.

Geometric (E/Z) Isomers:

The polyene chain of lutein 5,6-epoxide can exist in an all-trans (all-E) configuration or various mono-cis or poly-cis (Z) forms. iupac.org The all-E isomer is typically the most abundant in nature. farmaciajournal.com However, exposure to factors like light, heat, and acid can induce isomerization, leading to the formation of cis-isomers. google.com

Several geometric isomers of lutein 5,6-epoxide have been identified and characterized. For instance, in dandelion (Taraxacum officinale), six geometrical isomers were separated using high-performance liquid chromatography (HPLC) on a C30 column. researchgate.net The primary isomer was all-E-lutein epoxide, with significant quantities of the (9Z)- and (9'Z)-isomers also detected. researchgate.net Similarly, studies on chrysanthemum petals have revealed the presence of eight different geometric isomers of lutein 5,6-epoxide. farmaciajournal.com

The identification of these isomers often relies on a combination of chromatographic and spectroscopic techniques. HPLC with a C30 stationary phase is particularly effective for separating geometric isomers. researchgate.net Spectroscopic methods, including UV-visible spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, are crucial for structural elucidation. ebi.ac.ukresearchgate.net Key characteristics used for identification include:

UV-Visible Spectra: The position of the absorption maxima (λmax) and the presence of a "cis-peak" (a subsidiary absorption band at a shorter wavelength) are indicative of the geometric configuration. iupac.org For example, a hypsochromic (blue) shift in λmax is often observed for cis-isomers compared to the all-trans form. researchgate.net

NMR Spectroscopy: 1H-NMR spectroscopy provides detailed information about the geometry of the double bonds through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.net

Some of the identified geometric isomers of lutein 5,6-epoxide include:

all-E-lutein 5,6-epoxide

(9Z)-lutein 5,6-epoxide researchgate.net

(9'Z)-lutein 5,6-epoxide researchgate.net

(13Z)-lutein 5,6-epoxide

(13'Z)-lutein 5,6-epoxide

It is important to note that some cis-isomers, such as the (9'Z)-isomer, may be artifacts formed during the extraction and analysis process rather than being naturally present. researchgate.net

Optical Isomers:

Lutein 5,6-epoxide possesses several chiral centers, leading to the possibility of multiple stereoisomers. The absolute configuration of naturally occurring lutein is (3R,3'R,6'R). nih.gov The epoxidation of the 5,6-double bond in lutein can result in two diastereomers with different stereochemistry at the C-5 and C-6 positions. All naturally occurring xanthophyll 5,6-epoxides have been found to have a trans-relationship between the hydroxyl group at C-3 and the epoxide group. arkat-usa.org

The epoxidation process can produce diastereomeric 5,6-epoxides with (5R,6S) and (5S,6R) absolute configurations. mdpi.com The separation of these diastereomers, such as the anti-(3S,5R,6S) and syn-(3S,5S,6R) forms of 3-hydroxy-5,6-epoxy carotenoids, can be achieved using chromatographic techniques like open-column chromatography or HPLC with C18 or C30 stationary phases. mdpi.com

The stereochemistry of the 3,5,6-trihydroxy-β-end group has been investigated using NOE and circular dichroism (CD) data. seiken-site.or.jp For instance, the acid-catalyzed rearrangement of lycopene (B16060) 5,6-epoxide, a related carotenoid epoxide, has been studied to understand the stereochemistry of the resulting products. scispace.com

Biological Significance of Specific Stereoisomers in Functional Contexts

While research on the specific biological functions of individual lutein 5,6-epoxide stereoisomers is ongoing, the broader class of carotenoid epoxides is known to play a role in photosynthesis. mdpi.com The lutein epoxide cycle, which involves the interconversion of lutein and lutein 5,6-epoxide, is a xanthophyll cycle that operates in some higher plants. ebi.ac.ukresearchgate.net

This cycle is analogous to the well-established violaxanthin (B192666) cycle and is believed to have a photoprotective function, although its precise physiological roles are still being elucidated. ebi.ac.ukresearchgate.net The de-epoxidation of lutein 5,6-epoxide to lutein is catalyzed by the enzyme violaxanthin de-epoxidase, particularly under high light conditions. researchgate.net This process is thought to be involved in dissipating excess light energy and protecting the photosynthetic apparatus from photodamage. mdpi.com

The (all-E)-isomer of lutein 5,6-epoxide has been shown to possess anti-inflammatory properties. mdpi.com Studies have demonstrated its ability to inhibit the activation of primary sensory neurons and reduce the release of pro-inflammatory cytokines from macrophages. mdpi.com This suggests that specific stereoisomers may have distinct therapeutic potential. The trans-isomeric form of carotenoids is generally preferred for nutraceutical applications due to its higher bioavailability. google.com

Methods for Stereochemical Assignment and Purity Assessment in Research

The unambiguous determination of the stereochemistry and purity of lutein 5,6-epoxide isomers is critical for accurate research and potential applications. A combination of chromatographic and spectroscopic methods is employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating stereoisomers. Chiral stationary phases are specifically designed to separate enantiomers and diastereomers. mdpi.comseiken-site.or.jp For geometric isomers, reversed-phase columns, particularly C30 columns, offer excellent resolution. researchgate.netresearchgate.net The elution order and retention times provide initial identification, which is then confirmed by spectroscopic analysis. mdpi.com

Spectroscopic Methods:

UV-Visible Spectroscopy: As mentioned earlier, the UV-Vis spectrum provides key information about the geometric configuration of the polyene chain. ebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 1H-NMR and 13C-NMR, is indispensable for detailed structural elucidation. researchgate.netmdpi.com Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) help in assigning proton signals and determining the relative stereochemistry of the molecule. researchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. ebi.ac.ukmdpi.com HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for the simultaneous separation and identification of isomers. ebi.ac.uk

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules by measuring their differential absorption of left and right circularly polarized light. seiken-site.or.jpgoogle.comrsc.org

Chemical Reactions: Specific chemical reactions can be used to aid in identification. For example, the acid-catalyzed rearrangement of 5,6-epoxides to their 5,8-furanoid oxide isomers results in a characteristic hypsochromic shift in the UV-Vis spectrum, serving as a useful microscale test. arkat-usa.orgmdpi.com

The purity of an isolated isomer is typically assessed by the sharpness and symmetry of its peak in an HPLC chromatogram and by the absence of signals from other isomers in its NMR spectrum.

Biotechnological and Synthetic Biology Approaches for Investigating Lutein 5,6 Epoxide

Genetic Engineering of Model Organisms for Modulating Lutein (B1675518) 5,6-Epoxide Levels (e.g., Arabidopsis thaliana)

The investigation of lutein 5,6-epoxide's specific roles in photosynthesis has been historically challenging due to its absence in common model organisms like Arabidopsis thaliana and the concurrent operation of the violaxanthin (B192666) cycle in plants that do possess the lutein epoxide (LxL) cycle. pnas.orgosti.gov To overcome this, researchers have successfully engineered Arabidopsis thaliana to create a model system with a functional LxL cycle, effectively isolating it from the violaxanthin (VAZ) cycle. pnas.orgpnas.org

This was achieved by introducing a gene encoding a zeaxanthin (B1683548) epoxidase from the microalga Nannochloropsis oceanica (NoZEP1) into an Arabidopsis mutant line known as szl1. pnas.org The szl1 mutant has a partial loss-of-function mutation in the lycopene (B16060) β-cyclase (LCYB) gene, which leads to an accumulation of xanthophylls derived from α-carotene, such as lutein, at the expense of the β-xanthophylls that constitute the VAZ cycle. pnas.org The expression of the NoZEP1 gene in the szl1 background enabled the conversion of the accumulated lutein into lutein 5,6-epoxide, thereby establishing a complete and functionally isolated LxL cycle. pnas.orgpnas.org

Studies using these engineered Arabidopsis lines have provided clear evidence for the role of the LxL cycle. It was demonstrated that the accumulation of lutein 5,6-epoxide is associated with an increase in the efficiency of photosystem II (PSII) in dark-acclimated states. pnas.org Furthermore, the light-driven de-epoxidation of lutein 5,6-epoxide to lutein was shown to be catalyzed by the endogenous violaxanthin de-epoxidase (VDE). pnas.orgpnas.org This conversion was found to be reversible in low-light conditions, with the re-epoxidation of lutein back to lutein 5,6-epoxide occurring much faster than previously observed in non-model species. pnas.org These genetically modified Arabidopsis lines have been instrumental in demonstrating the LxL cycle's role in modulating a rapid component of nonphotochemical quenching (NPQ), a crucial mechanism for preventing photoinhibition in excess light. pnas.orgosti.gov

Table 1: Genetic Components Used in Engineering the this compound Cycle in Arabidopsis thaliana

Component Description Role in Engineering
Arabidopsis thalianaszl1 mutant A line with a partial loss-of-function mutation in the lycopene β-cyclase (LCYB) gene. Enriches the plant in α-branch carotenoids like lutein, providing the substrate for lutein 5,6-epoxide synthesis. pnas.org
NoZEP1 gene A gene from the microalga Nannochloropsis oceanica encoding a zeaxanthin epoxidase. Catalyzes the epoxidation of lutein to form lutein 5,6-epoxide in the engineered plant. pnas.org

| Violaxanthin de-epoxidase (VDE) | An endogenous enzyme in Arabidopsis thaliana. | Responsible for the light-driven de-epoxidation of lutein 5,6-epoxide to lutein. pnas.orgpnas.org |

Cell Culture and Fermentation Strategies for Research Material Production

The production of lutein 5,6-epoxide for research purposes can be achieved through various cell culture and fermentation strategies, primarily utilizing microorganisms. While higher plants can be a source, microbial systems offer advantages in terms of scalability and process control.

Microalgae are a natural source of lutein 5,6-epoxide, and their cultivation is a viable method for its production. For instance, lutein 5,6-epoxide is a known component of the carotenoid profile in certain microalgae.

Furthermore, metabolic engineering of model microorganisms like Escherichia coli and yeast (Saccharomyces cerevisiae) has emerged as a powerful approach for producing a range of carotenoids, including the precursors to lutein 5,6-epoxide. researchgate.netnih.gov While high-yield production of lutein 5,6-epoxide itself is not yet a primary focus, the successful engineering of E. coli to produce significant quantities of lutein (up to 11 mg/L) demonstrates the potential of these platforms. researchgate.net The synthesis of lutein in E. coli requires the introduction of a complex biosynthetic pathway, including genes for lycopene ε- and β-cyclases and cytochrome P450 enzymes. researchgate.net

Similarly, S. cerevisiae has been engineered to produce lutein through the co-expression of genes from different organisms, such as β-cyclase from Xanthophyllomyces dendrorhous, ε-cyclase from Tagetes erecta, and hydroxylases from Arabidopsis thaliana. nih.gov The established production of violaxanthin in engineered E. coli also provides a platform that could potentially be adapted for lutein 5,6-epoxide synthesis by introducing the appropriate epoxidase. nih.gov

An Antarctic soil bacterium, identified as a Flavobacterium species (isolate CN7), has been shown to produce a cocktail of carotenoids, including lutein and zeaxanthin, at concentrations up to 6 mg/L. mdpi.com While this specific isolate was not reported to produce lutein 5,6-epoxide, the diversity of carotenoids produced by such extremophilic microorganisms suggests they could be a source of novel enzymes or strains for future engineering efforts. mdpi.com The fermentation conditions for these microorganisms, such as temperature and media composition, are critical factors in optimizing carotenoid yield.

Table 2: Microbial Systems for Carotenoid Production Relevant to Lutein 5,6-Epoxide

Organism Carotenoid Produced Production Level Relevance to Lutein 5,6-Epoxide
Escherichia coli Lutein 11 mg/L Demonstrates the feasibility of producing the direct precursor to lutein 5,6-epoxide in a microbial host. researchgate.net
Saccharomyces cerevisiae Lutein Not specified Provides an alternative eukaryotic microbial chassis for lutein and potentially lutein 5,6-epoxide synthesis. nih.gov
Flavobacterium sp. (CN7) Lutein and Zeaxanthin ~3 mg/L (lutein-like) Highlights the potential of novel bacteria as sources for carotenoid production. mdpi.com

| E. coli | Violaxanthin | Not specified | An established platform that could be modified with an appropriate epoxidase to produce epoxy-xanthophylls. nih.gov |

Chemoenzymatic Synthesis of Lutein 5,6-Epoxide Analogs for Mechanistic Probes

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules and their analogs. This approach is particularly valuable for producing probes to investigate the mechanisms of action of natural products like lutein 5,6-epoxide.

The synthesis of carotenoid analogs often involves the enzymatic resolution of racemic mixtures to obtain enantiomerically pure building blocks. For example, lipases are commonly used for the kinetic resolution of racemic alcohols and esters through acetylation or trans-esterification reactions. mdpi.com This technique has been successfully applied to the synthesis of chiral ionone (B8125255) derivatives, which are structural components of many carotenoids. mdpi.com For instance, the resolution of racemic epoxy-ionols using lipase (B570770) PS-mediated acetylation allows for the preparation of specific enantiomers that can serve as starting materials for the synthesis of carotenoid analogs. mdpi.com

While the direct chemoenzymatic synthesis of lutein 5,6-epoxide analogs is not extensively documented in readily available literature, the principles have been established in the synthesis of other complex natural products. nih.gov For example, in the synthesis of the meroterpenoid anditomin, fungal terpene synthases were shown to accept a library of non-natural, chemically synthesized precursors, demonstrating the potential for enzymes to process unnatural substrates. nih.gov This highlights the possibility of using carotenoid biosynthesis enzymes, such as epoxidases, with chemically modified lutein precursors to generate a variety of lutein 5,6-epoxide analogs. These analogs, which could have altered chain lengths, different functional groups, or modified end-rings, would be invaluable as mechanistic probes to study the specific structural requirements for the biological functions of lutein 5,6-epoxide in light harvesting and photoprotection.

The development of water-soluble complexes of lutein 5,6-epoxide, for instance with randomly methylated-β-cyclodextrin, also represents a key chemical modification that facilitates its use in in vitro pharmacological and mechanistic studies. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
Lutein 5,6-epoxide
Lutein
Zeaxanthin
Violaxanthin
Antheraxanthin (B39726)
α-Carotene
β-Carotene
Neoxanthin (B191967)
Lycopene
Anditomin
Terpene
Ionone
Epoxy-ionol

Interactions of Lutein 5,6 Epoxide with Other Biomolecules and Metabolic Pathways

Cross-talk with Other Carotenoid Pathways and Pools

Lutein (B1675518) 5,6-epoxide is intrinsically linked to the broader network of carotenoid biosynthesis, particularly the α-carotene branch. pnas.org Its existence and concentration are often related to the dynamics of other major carotenoids, such as lutein and those involved in the violaxanthin (B192666) cycle.

The Lutein-Epoxide Cycle : In certain plants, lutein 5,6-epoxide is a key component of a xanthophyll cycle, analogous to the well-known violaxanthin cycle. nih.govoup.com This cycle involves the light-dependent de-epoxidation of lutein 5,6-epoxide to lutein, a reaction catalyzed by the enzyme violaxanthin de-epoxidase (VDE). pnas.orgresearchgate.net The reverse reaction, the epoxidation of lutein back to lutein 5,6-epoxide, is thought to be catalyzed by zeaxanthin (B1683548) epoxidase (ZE). nih.govoup.com However, the epoxidation of lutein is significantly slower than that of zeaxanthin, leading to an accumulation of lutein under high light conditions. nih.govoup.com

Relationship with the Violaxanthin Cycle : The lutein-epoxide cycle operates in parallel with the violaxanthin cycle, which is ubiquitous in higher plants and involves the interconversion of violaxanthin, antheraxanthin (B39726), and zeaxanthin. oup.comnih.gov Both cycles utilize the same enzyme, violaxanthin de-epoxidase, for the de-epoxidation step. pnas.orgresearchgate.net This shared enzymatic machinery suggests a coordinated response to light stress, where both cycles contribute to photoprotection. For instance, in the parasitic plant Cuscuta reflexa, which lacks neoxanthin (B191967), lutein-5,6-epoxide is present in substantial amounts and undergoes a light-driven de-epoxidation similar to violaxanthin. pnas.orgpnas.org

Compensatory Roles and Biosynthetic Interplay : The presence and accumulation of lutein 5,6-epoxide can be influenced by the status of other carotenoid pools. In Cuscuta reflexa, it has been proposed that the accumulation of lutein 5,6-epoxide may be a compensatory mechanism for the absence of neoxanthin, which is typically derived from the β-carotene branch of the carotenoid pathway. pnas.org This suggests a degree of plasticity in the carotenoid biosynthesis network, where a deficiency in one branch can be partially compensated for by another. Studies in grapevine have also shown the presence of lutein 5,6-epoxide, providing evidence for the functioning of the lutein-epoxide cycle in this species as well. nih.gov

Association with Light-Harvesting Complexes and Other Pigment-Protein Complexes

Lutein 5,6-epoxide is not a free-floating molecule within the thylakoid membrane; instead, it is tightly bound to pigment-protein complexes, most notably the light-harvesting complexes (LHCs) of photosystems I (PSI) and II (PSII). nih.govpnas.org

Binding Sites and Dynamics : Research on the tropical tree Inga sapindoides has provided insights into the specific binding sites of lutein 5,6-epoxide within the LHCs. nih.govresearchgate.net In shade-acclimated leaves, lutein 5,6-epoxide is found in both monomeric and trimeric LHCs. nih.gov Upon exposure to high light, the de-epoxidation of lutein 5,6-epoxide to lutein occurs, and this newly formed lutein can replace lutein 5,6-epoxide at specific sites, including the peripheral V1 site and the internal L2 site. nih.govnih.gov This exchange leads to a xanthophyll composition that is more characteristic of sun-acclimated leaves. nih.gov The distribution of lutein 5,6-epoxide within the thylakoid membrane is similar to that of violaxanthin, suggesting they occupy similar binding sites within the LHCs. nih.gov

Functional Implications of Association : The association of lutein 5,6-epoxide with LHCs has significant functional consequences. Studies with recombinant Lhcb5 have shown that reconstitution with lutein 5,6-epoxide results in a higher fluorescence yield, indicating more efficient energy transfer from xanthophylls to chlorophyll (B73375) a. nih.govresearchgate.net This suggests that in low-light conditions, the presence of lutein 5,6-epoxide may enhance light-harvesting efficiency. Conversely, its conversion to lutein under high light is thought to "lock in" a photoprotective state, facilitating the dissipation of excess energy. oup.comoup.com

Influence on Enzyme Activities and Metabolic Fluxes within Carotenoid Network

The presence and interconversion of lutein 5,6-epoxide directly impact the activity of key enzymes in the carotenoid biosynthetic pathway and alter the metabolic flux through different branches of this network.

Substrate for Violaxanthin De-epoxidase (VDE) : Lutein 5,6-epoxide is a recognized substrate for the enzyme violaxanthin de-epoxidase (VDE). pnas.orgresearchgate.net In vitro studies have shown that VDE can de-epoxidize lutein 5,6-epoxide at a rate comparable to its primary substrate, violaxanthin. pnas.org This enzymatic reaction is a critical control point, linking the lutein-epoxide cycle to the cellular redox state and the need for photoprotection. The de-epoxidation of lutein 5,6-epoxide to lutein upon exposure to high light represents a significant shift in the metabolic flux within the α-carotene branch of the carotenoid pathway. oup.com

Interaction with Zeaxanthin Epoxidase (ZEP) : The epoxidation of lutein to form lutein 5,6-epoxide is presumed to be catalyzed by zeaxanthin epoxidase (ZEP). nih.govoup.com However, the efficiency of this reaction appears to vary among species and conditions. Some studies suggest that lutein may not be a preferred substrate for ZEP in all plants. mdpi.com The slow rate of lutein epoxidation compared to the rapid de-epoxidation of lutein 5,6-epoxide is a key feature of the lutein-epoxide cycle, leading to the accumulation of lutein under sustained high light. nih.govoup.com Interestingly, research on the diatom Phaeodactylum tricornutum identified a zeaxanthin epoxidase (Zep2) with broad substrate specificity, capable of converting lutein to lutein-5,6-epoxide. nih.gov

Interaction TypeInteracting Biomolecule(s)Key Findings
Metabolic Pathway Cross-talk Lutein, Violaxanthin, Antheraxanthin, ZeaxanthinLutein 5,6-epoxide participates in the lutein-epoxide cycle, which runs in parallel to the violaxanthin cycle. oup.comnih.gov
Enzyme Interaction Violaxanthin De-epoxidase (VDE)VDE catalyzes the light-dependent conversion of lutein 5,6-epoxide to lutein. pnas.orgresearchgate.net
Enzyme Interaction Zeaxanthin Epoxidase (ZEP)ZEP is thought to catalyze the slower conversion of lutein back to lutein 5,6-epoxide. nih.govoup.com
Protein Complex Association Light-Harvesting Complexes (LHCs)Lutein 5,6-epoxide is tightly bound to LHCs and can replace other xanthophylls like neoxanthin. pnas.orgpnas.orgleffingwell.com
Binding Site Dynamics V1 and L2 sites in LHCsUpon de-epoxidation, the resulting lutein can occupy the V1 and L2 binding sites within the LHCs. nih.govnih.gov

Future Research Directions and Unresolved Questions in Lutein 5,6 Epoxide Biochemistry and Physiology

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway of lutein (B1675518) 5,6-epoxide remains a subject of investigation. While it is understood to be an epoxycarotenol derivative of lutein, the specific enzymes and regulatory mechanisms governing its formation are not fully characterized. nih.govpnas.org It is widely presumed that the enzymes involved in the violaxanthin (B192666) cycle, namely violaxanthin de-epoxidase (VDE) and zeaxanthin (B1683548) epoxidase (ZE), also catalyze the conversions between lutein and lutein 5,6-epoxide. nih.gov However, some studies cast doubt on whether lutein is a direct substrate for ZE. nih.gov

Future research will likely focus on identifying and characterizing novel enzymes specific to the lutein epoxide cycle. This will involve a combination of genetic, biochemical, and molecular biology approaches to isolate and study the proteins responsible for the epoxidation of lutein. Understanding the regulatory networks that control the expression and activity of these enzymes is another critical area. This includes investigating how environmental cues, such as light intensity, trigger the synthesis and conversion of lutein 5,6-epoxide. nih.govpsu.edu For instance, in some plants, the conversion of lutein 5,6-epoxide to lutein is a slowly reversible process, suggesting a "lock-in" mechanism for photoprotection during acclimation to high light. oup.com

Deeper Understanding of Mechanistic Roles in Specific Biological Systems (Non-Human)

While the photoprotective role of the analogous violaxanthin cycle is well-established, the precise physiological functions of the lutein 5,6-epoxide cycle are still largely unknown. nih.govresearchgate.net It is hypothesized to play a role in photoprotection, similar to the violaxanthin cycle, by dissipating excess light energy. pnas.orgpnas.org This is supported by observations of its light-driven de-epoxidation to lutein in certain plant species. pnas.orgpnas.org

Future studies will aim to unravel the detailed mechanistic roles of lutein 5,6-epoxide in various non-human biological systems. In plants, this includes investigating its impact on the efficiency of photosynthesis, the structural integrity of light-harvesting complexes (LHCs), and its contribution to mitigating photo-oxidative stress. pnas.orgnih.gov For example, in the parasitic angiosperm Cuscuta reflexa, lutein-5,6-epoxide stoichiometrically replaces neoxanthin (B191967), a key component of LHCs, without compromising their structural integrity. pnas.orgpnas.org Research is also expanding to understand its function in other organisms like algae, where its presence has been noted. tandfonline.com

Recent studies have also begun to explore the anti-inflammatory properties of lutein 5,6-epoxide in non-human cell models. For example, it has been shown to reduce the activation of primary sensory neurons and decrease the release of inflammatory cytokines from macrophages. mdpi.comresearchgate.net Further research is needed to elucidate the molecular mechanisms behind these effects.

Exploration of Lutein 5,6-Epoxide in Understudied Organisms and Ecologies

The presence and function of lutein 5,6-epoxide have been primarily studied in a limited number of plant species. pnas.orgnih.govpsu.edu However, its occurrence has been reported in a wider range of organisms, including certain ferns and lichens. nih.gov There is a significant opportunity to expand our understanding of this compound by investigating its presence and role in understudied organisms and diverse ecological settings.

Future research should focus on a broader survey of the plant and algal kingdoms to identify new species that utilize the this compound cycle. This will provide a more comprehensive view of its evolutionary distribution and potential adaptations to different environments. Exploring extreme environments, such as high-altitude or deep-shade habitats, may reveal novel roles and regulatory mechanisms for lutein 5,6-epoxide.

Integration of Multi-Omics Data for Comprehensive Pathway and Functional Analysis

A holistic understanding of lutein 5,6-epoxide's role in a biological system requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can provide a comprehensive view of the metabolic pathways, regulatory networks, and functional interactions involving this carotenoid.

Q & A

Q. How is Lutein 5,6-epoxide structurally characterized in plant matrices?

To identify and characterize Lutein 5,6-epoxide, researchers typically employ chromatographic separation (e.g., HPLC or UPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, chromatograms in cassava carotenoid studies resolved β-cryptoxanthin 5,6-epoxide and β-carotene 5,6-epoxide analogs, which share structural similarities with Lutein 5,6-epoxide . Structural elucidation often requires comparison with authentic standards and spectral libraries, such as the 5,6-epoxy-β-end group configuration observed in cryptocapsin 5,6-epoxide . NMR can confirm stereochemistry, particularly for distinguishing 5,6-epoxide isomers from furanoid derivatives formed under acidic conditions .

Q. What are the primary natural sources of Lutein 5,6-epoxide?

Lutein 5,6-epoxide occurs in photosynthetic tissues, such as chloroplasts, where it constitutes a minor component alongside β-carotene, lutein, and violaxanthin . It is also detected in food matrices like rice, cassava, and leafy vegetables, with concentrations varying by genotype and environmental conditions . Extraction protocols should minimize isomerization by avoiding prolonged exposure to light, heat, or acidic conditions, which can degrade or convert 5,6-epoxide groups into 5,8-furanoid forms .

Advanced Research Questions

Q. How does the epoxidation state of lutein influence its antioxidant mechanisms?

The 5,6-epoxide group in lutein alters its redox potential and interaction with reactive oxygen species (ROS). Comparative studies with non-epoxidated lutein suggest that the epoxide moiety may enhance radical scavenging in lipid membranes, though this depends on the localization within cellular compartments. For instance, lutein metabolites, including oxidized derivatives, exhibit variable antioxidant activity in vitro, as shown in studies linking lutein epoxide to reduced lipid peroxidation in cancer cell models . Methodologically, quantifying ROS scavenging requires controlled in vitro assays (e.g., DPPH or ORAC) paired with HPLC to monitor structural stability during experiments .

Q. What methodological challenges arise when quantifying Lutein 5,6-epoxide in complex biological samples?

Key challenges include:

  • Co-elution with isomers : Chromatographic separation of 5,6-epoxide from furanoid derivatives (e.g., mutatoxanthin) requires optimized mobile phases and column selectivity .
  • Instability during extraction : Acidic conditions during sample preparation can induce epoxide-to-furanoid rearrangement, necessitating neutral pH solvents and rapid processing .
  • Low abundance : In plants like cassava, Lutein 5,6-epoxide is a trace component, requiring sensitive detection (e.g., tandem MS) and validation against synthetic standards .

Q. How can contradictory data on the stability of Lutein 5,6-epoxide under different experimental conditions be reconciled?

Discrepancies in stability studies often stem from variations in experimental parameters:

  • pH : Epoxide groups are stable in neutral buffers but degrade under acidic conditions (e.g., gastric digestion models) .
  • Light/heat : Photoisomerization during storage can alter epoxide configuration, necessitating dark storage at −80°C .
  • Matrix effects : Plant matrices rich in antioxidants (e.g., tocopherols) may stabilize Lutein 5,6-epoxide, whereas isolated forms degrade faster . Researchers should standardize protocols using spiked recovery experiments and stability-indicating assays.

Q. What in vitro models are appropriate for studying the metabolic conversion of Lutein 5,6-epoxide?

  • Digestion models : Simulated gastrointestinal systems can track epoxide stability during digestion, with HPLC monitoring degradation products like furanoid derivatives .
  • Cell cultures : HepG2 or Caco-2 cells are used to study uptake and metabolism, with LC-MS/MS quantifying intracellular lutein and its epoxidated metabolites .
  • Enzyme assays : Recombinant carotenoid oxygenases (e.g., BCO2) can be tested for their ability to cleave Lutein 5,6-epoxide, as seen in studies of lycopene epoxide metabolism .

Q. How to design experiments to study the role of Lutein 5,6-epoxide in photoprotection?

  • Light-stress assays : Expose photosynthetic organisms (e.g., Arabidopsis mutants) to high-intensity light, measuring this compound levels via HPLC and correlating with ROS markers .
  • Spectroscopic techniques : Time-resolved fluorescence quenching can assess energy dissipation efficiency in chloroplasts enriched with Lutein 5,6-epoxide .
  • Comparative genomics : Analyze epoxide accumulation in plant genotypes with varying photoprotective capacities, leveraging transcriptomic data to link biosynthesis genes (e.g., epoxidases) to stress responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lutein epoxide
Reactant of Route 2
Lutein epoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.